

# Reactivity of Tert-Butyl Acrylate in Copolymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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This in-depth technical guide explores the reactivity of **tert-butyl acrylate** (tBA) in copolymerization reactions. Understanding the reactivity ratios of tBA with various comonomers is crucial for designing and synthesizing polymers with tailored properties for a wide range of applications, including drug delivery systems, coatings, and specialty materials. This document provides a comprehensive overview of tBA's copolymerization behavior, detailed experimental protocols for determining reactivity ratios, and a summary of reported reactivity data.

# Introduction to Copolymerization and Reactivity Ratios

Copolymerization is the process of polymerizing a mixture of two or more different monomers, resulting in a copolymer that incorporates both monomer units in its chain. The composition and microstructure of the resulting copolymer are dictated by the relative reactivities of the monomers, which are quantified by the monomer reactivity ratios,  $r_1$  and  $r_2$ .

The Mayo-Lewis equation is a fundamental model used to describe the composition of a copolymer being formed from a given comonomer feed composition:

$$d[M_1]/d[M_2] = ([M_1]/[M_2]) * (r_1[M_1] + [M_2]) / ([M_1] + r_2[M_2])$$

where:



- d[M<sub>1</sub>]/d[M<sub>2</sub>] is the ratio of the rates of incorporation of monomer 1 (M<sub>1</sub>) and monomer 2 (M<sub>2</sub>) into the copolymer.
- [M<sub>1</sub>] and [M<sub>2</sub>] are the molar concentrations of the monomers in the feed.
- r<sub>1</sub> and r<sub>2</sub> are the reactivity ratios.

The reactivity ratio  $r_1$  is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (homopropagation) to the rate constant for it adding a monomer 2 (crosspropagation). Conversely,  $r_2$  represents the same preference for a propagating chain ending in monomer 2.

The values of  $r_1$  and  $r_2$  determine the type of copolymer formed:

- r<sub>1</sub> > 1 and r<sub>2</sub> < 1 (or vice versa): One monomer is more reactive than the other. The
  copolymer will be enriched in the more reactive monomer.</li>
- $r_1 \approx 1$  and  $r_2 \approx 1$ : The monomers have similar reactivities, leading to a random copolymer.
- $r_1 \approx 0$  and  $r_2 \approx 0$ : The monomers have a strong preference for adding to each other, resulting in an alternating copolymer.
- r<sub>1</sub> > 1 and r<sub>2</sub> > 1: Both monomers prefer to homopolymerize, leading to a blocky copolymer structure.

## Reactivity Ratios of Tert-Butyl Acrylate (tBA)

**Tert-butyl acrylate** is a versatile monomer due to its bulky tert-butyl group, which imparts unique properties such as thermal stability and a high glass transition temperature to the resulting polymers. The tert-butyl ester group can also be selectively cleaved under acidic conditions to yield poly(acrylic acid), making tBA a valuable monomer for the synthesis of functional and responsive polymers.

The following table summarizes reported reactivity ratios for the copolymerization of **tert-butyl acrylate**  $(M_1)$  with various comonomers  $(M_2)$ .



Comonome r (M <sub>2</sub> )	rı (tBA)	r <sub>2</sub>	Polymerizat ion Conditions	Method of Determinati on	Reference
tert-Butyl Methacrylate (tBMA)	0.39	1.51	2-butanone, 78°C, AIBN	Jaacks Method	[1]
4- Acetoxystyre ne	0.15 ± 0.02	0.35 ± 0.02	Bulk, 60 °C, AIBN	Kelen-Tüdös & NLLS	[2]
4-tert- Butoxycarbon yloxystyrene	0.16 ± 0.02	0.44 ± 0.03	Bulk, 60 °C, AIBN	Kelen-Tüdös & NLLS	[2]
3- Hydroxystyre ne	0.14 ± 0.02	0.58 ± 0.04	Bulk, 60 °C, AIBN	Kelen-Tüdös & NLLS	[2]
4- Hydroxystyre ne	0.06 ± 0.01	0.11 ± 0.03	Bulk, 60 °C, AIBN	Kelen-Tüdös & NLLS	[2]
Styrene	0.09 - 0.12	0.40 - 0.49	NMP, 115 °C, Bulk	-	[3]
1-Octene	9.016 ± 0.035	0.005 ± 0.001	High Temperature Initiators	-	[4]

Note: NMP refers to Nitroxide-Mediated Polymerization, a type of controlled radical polymerization. Reactivity ratios can differ between conventional free-radical and controlled radical polymerization techniques.

# **Experimental Protocols for Determining Reactivity Ratios**



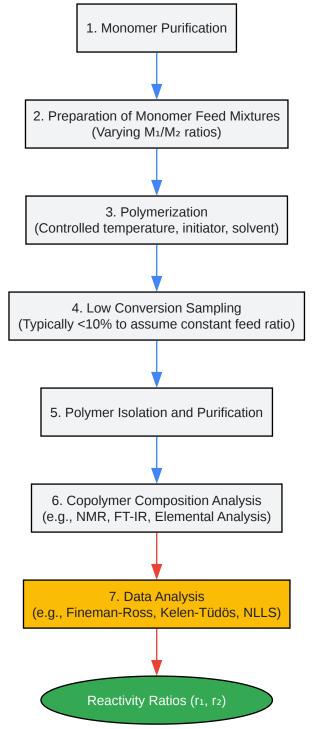
The accurate determination of reactivity ratios is essential for predicting and controlling copolymer composition. Several methods are commonly employed, each with its own advantages and limitations. It is now widely recommended to use non-linear least-squares (NLLS) methods to fit the integrated form of the Mayo-Lewis equation for the most accurate results. However, classical linear methods are still frequently used for their simplicity.

## **General Experimental Workflow**

The following diagram illustrates a general workflow for the experimental determination of monomer reactivity ratios.



### General Experimental Workflow for Reactivity Ratio Determination



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A general workflow for determining reactivity ratios.

## **Fineman-Ross Method**



The Fineman-Ross method is a linear graphical method for determining reactivity ratios from low-conversion copolymerization data.[4][5][6] It rearranges the Mayo-Lewis equation into a linear form (y = mx + c).

#### Equation:

$$G = H * r_1 - r_2$$

#### where:

- G = (F-1) / f
- $H = F / f^2$
- F = d[M<sub>1</sub>]/d[M<sub>2</sub>] (molar ratio of monomers in the copolymer)
- f = [M<sub>1</sub>]/[M<sub>2</sub>] (molar ratio of monomers in the feed)

#### Protocol:

- Prepare a series of monomer feed mixtures with different molar ratios ([M<sub>1</sub>]/[M<sub>2</sub>]).
- Polymerize each mixture to low conversion (typically < 10%).</li>
- Isolate and purify the resulting copolymer.
- Determine the copolymer composition (F = d[M<sub>1</sub>]/d[M<sub>2</sub>]) for each sample using a suitable analytical technique (e.g., <sup>1</sup>H NMR spectroscopy).
- Calculate G and H for each experiment.
- Plot G versus H. The data should fall on a straight line.
- Determine the slope and intercept of the line. The slope is equal to r<sub>1</sub> and the y-intercept is equal to -r<sub>2</sub>.

## Kelen-Tüdös Method



The Kelen-Tüdös method is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points and reduce the bias towards points at the extremes of the feed composition range.[4][7][8]

### Equation:

$$\eta = (r_1 + r_2/\alpha) * \xi - r_2/\alpha$$

#### where:

- $\eta = G / (\alpha + H)$
- $\xi = H / (\alpha + H)$
- G and H are the Fineman-Ross parameters.
- α is an arbitrary constant, typically calculated as the geometric mean of the highest and lowest H values (α = (H\_max \* H\_min)<sup>0.5</sup>).

#### Protocol:

- Follow steps 1-5 of the Fineman-Ross method.
- Calculate the parameter α from the experimental H values.
- Calculate η and ξ for each data point.
- Plot η versus ξ.
- Extrapolate the resulting straight line to  $\xi = 0$  and  $\xi = 1$ .
- The y-intercept at  $\xi = 0$  is equal to  $-r_2/\alpha$ , and the y-intercept at  $\xi = 1$  is equal to  $r_1$ .

### **Jaacks Method**

The Jaacks method is a kinetic method that determines the reactivity ratio of one monomer by polymerizing it in the presence of a large excess of a comonomer.[1][9][10]

#### Protocol:



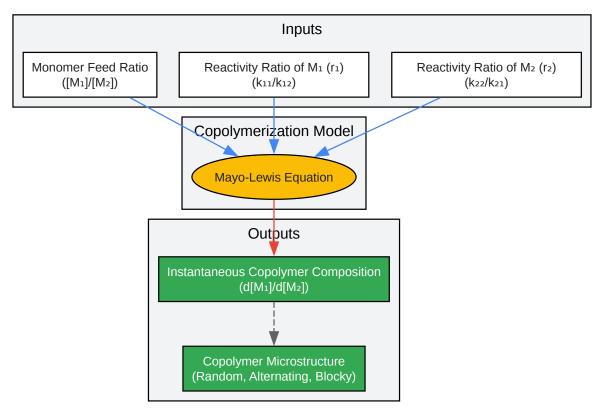
- Prepare two sets of polymerization reactions.
  - In the first set, use a large molar excess of monomer 1 (M<sub>1</sub>) relative to monomer 2 (M<sub>2</sub>), for example, [M<sub>1</sub>]/[M<sub>2</sub>] > 95/5.
  - In the second set, use a large molar excess of M<sub>2</sub> relative to M<sub>1</sub>, for example, [M<sub>2</sub>]/[M<sub>1</sub>] > 95/5.
- Initiate the polymerization and take samples at different time intervals.
- Analyze the concentration of the minor monomer in the unreacted monomer mixture at each time point, typically by gas chromatography (GC) or NMR.
- Plot ln([M<sub>2</sub>]<sub>0</sub>/[M<sub>2</sub>]t) versus ln([M<sub>1</sub>]<sub>0</sub>/[M<sub>1</sub>]t) for the first set of experiments. The slope of this line is equal to 1/r<sub>1</sub>.
- Plot ln([M<sub>1</sub>]<sub>0</sub>/[M<sub>1</sub>]t) versus ln([M<sub>2</sub>]<sub>0</sub>/[M<sub>2</sub>]t) for the second set of experiments. The slope of this line is equal to 1/r<sub>2</sub>.
- The reactivity ratios r<sub>1</sub> and r<sub>2</sub> can then be calculated from the inverse of the slopes.

## **Logical Relationships in Copolymerization**

The interplay between monomer feed composition and reactivity ratios dictates the resulting copolymer composition. This logical relationship, based on the Mayo-Lewis equation, is visualized in the following diagram.



#### Influence of Reactivity Ratios on Copolymer Composition



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- To cite this document: BenchChem. [Reactivity of Tert-Butyl Acrylate in Copolymerization: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b159482#reactivity-ratios-of-tert-butyl-acrylate-in-copolymerization]

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